5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound with potential applications in various scientific fields It features a complex structure that includes a piperidine ring, a pyrimidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various fields.
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-9-19-16(20-10-11)23-12-5-7-21(8-6-12)15(22)13-3-1-2-4-14(13)18/h1-4,9-10,12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZJJBMHHQTIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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